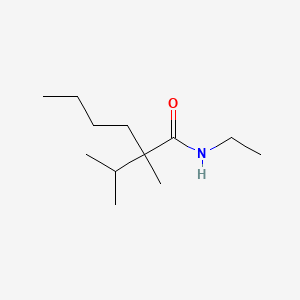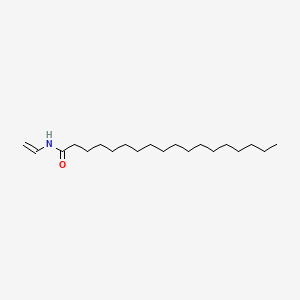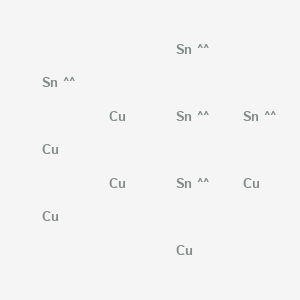
Einecs 234-648-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kupfer-Zinn-Verbindung (6:5), auch bekannt als Cu6Sn5, ist eine intermetallische Verbindung, die sich aus Kupfer und Zinn bildet. Diese Verbindung spielt eine wichtige Rolle in verschiedenen industriellen Anwendungen aufgrund ihrer einzigartigen Eigenschaften, wie z. B. hoher Härte und Sprödigkeit. Sie findet sich häufig an der Grenzfläche von verzinnten Kupferlegierungen und ist bekannt für ihre Rolle in der Löttechnik und in elektronischen Anwendungen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Kupfer-Zinn-Verbindung (6:5) entsteht typischerweise durch die Diffusion von Zinn in Kupfer. Dieser Prozess findet statt, wenn Zinn auf ein Kupfer-Substrat aufgebracht wird und die beiden Metalle bei erhöhten Temperaturen miteinander reagieren. Die intermetallische Verbindung bildet sich zunächst an der Grenzfläche der Beschichtung und des Grundmetalls und wächst, bis das gesamte Zinn verbraucht ist .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Bildung von Kupfer-Zinn-Verbindung (6:5) durch verschiedene Verfahren der Verzinnung erreicht werden, darunter:
Kommerzielles Tauchverzinken: Zinn wird aus einem Schmelzbad aufgetragen, wodurch schnell eine intermetallische Schicht mit einer Dicke von 20-40 Mikrometern entsteht.
Luftgeglättete Verzinnung: Zinn wird aus einem Schmelzbad mit Luftdüsen aufgetragen, wodurch eine dickere Zinnschicht erzeugt werden kann.
Elektroverzinnen: Zinn wird ohne heißes, geschmolzenes Zinn aufgetragen, was zu einer geringen oder keinen Bildung von intermetallischen Verbindungen während des Beschichtungsprozesses führt.
Umschmelzen von Zinn: Beginnt als elektroverzinnt, aber die Behandlung im Ofen zum Schmelzen des Zinns initiiert eine dünne Schicht von intermetallischen Verbindungen.
Analyse Chemischer Reaktionen
Reaktionstypen
Kupfer-Zinn-Verbindung (6:5) durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl spezifische Details zu Reduktionsreaktionen weniger häufig sind.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen Zinnatome durch andere Metalle ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Kupfer-Zinn-Verbindung (6:5) verwendet werden, umfassen:
Sauerstoff: Für Oxidationsreaktionen.
Salzsäure: Zur Auflösung und Analyse der Verbindung.
Andere Metalle: Für Substitutionsreaktionen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus Reaktionen mit Kupfer-Zinn-Verbindung (6:5) gebildet werden, umfassen verschiedene Oxide und substituierte intermetallische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Kupfer-Zinn-Verbindung (6:5) hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird in Studien über intermetallische Verbindungen und ihre Eigenschaften verwendet.
Biologie: Wird auf seine potenziellen biologischen Wirkungen und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Wird aufgrund seiner einzigartigen Eigenschaften auf seine potenzielle Verwendung in medizinischen Geräten und Implantaten untersucht.
Industrie: Wird in der Löttechnik und in elektronischen Anwendungen eingesetzt, wo seine hohe Härte und Sprödigkeit vorteilhaft sind .
Wissenschaftliche Forschungsanwendungen
Copper, compound with tin (6:5), has several scientific research applications, including:
Chemistry: Used in studies of intermetallic compounds and their properties.
Biology: Investigated for its potential biological effects and interactions with biological molecules.
Medicine: Explored for its potential use in medical devices and implants due to its unique properties.
Industry: Widely used in soldering and electronic applications, where its high hardness and brittleness are advantageous .
Wirkmechanismus
Der Mechanismus, durch den Kupfer-Zinn-Verbindung (6:5) seine Wirkungen entfaltet, beinhaltet die Bildung einer stabilen intermetallischen Schicht an der Grenzfläche von Zinn und Kupfer. Diese Schicht wirkt wie ein „Klebstoff“, der die beiden Metalle zusammenhält und mechanische Stabilität und Oxidationsbeständigkeit bietet. Die hohe Härte und Sprödigkeit der Verbindung ist auf die starke atomare Bindung zwischen Kupfer- und Zinnatomen zurückzuführen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kupfer-Zinn-Verbindung (31):
Nickel-Zinn-Verbindung (34):
Einzigartigkeit
Kupfer-Zinn-Verbindung (6:5) ist durch ihr spezifisches Atomverhältnis und ihre daraus resultierenden Eigenschaften einzigartig. Im Vergleich zu Cu3Sn hat Cu6Sn5 eine andere Kristallstruktur und mechanische Eigenschaften. In ähnlicher Weise hat Ni3Sn4 andere thermische und elektrische Eigenschaften im Vergleich zu Cu6Sn5, wodurch jede Verbindung für verschiedene Anwendungen geeignet ist .
Eigenschaften
CAS-Nummer |
12019-69-1 |
|---|---|
Molekularformel |
Cu6Sn5 |
Molekulargewicht |
974.8 g/mol |
InChI |
InChI=1S/6Cu.5Sn |
InChI-Schlüssel |
FZHWCQIYQKQOBP-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sn].[Sn].[Sn].[Sn].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





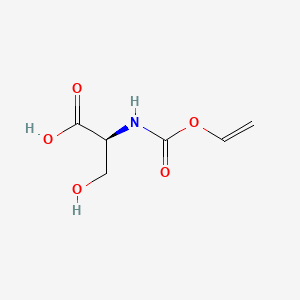
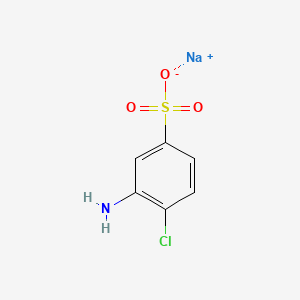
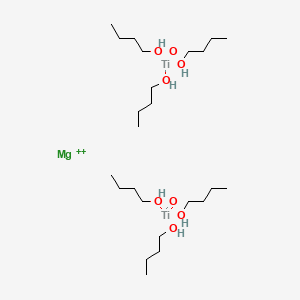




![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)

